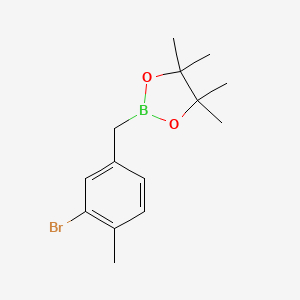

2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester featuring a dioxaborolane core (4,4,5,5-tetramethyl substitution) and a benzyl group substituted with bromo (-Br) and methyl (-CH₃) groups at the 3- and 4-positions, respectively. This compound is pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its stability and reactivity. Its structural design balances steric hindrance and electronic effects, enabling applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[(3-bromo-4-methylphenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO2/c1-10-6-7-11(8-12(10)16)9-15-17-13(2,3)14(4,5)18-15/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFIEHOBWBQDKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2=CC(=C(C=C2)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141164 | |

| Record name | 1,3,2-Dioxaborolane, 2-[(3-bromo-4-methylphenyl)methyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800284-61-0 | |

| Record name | 1,3,2-Dioxaborolane, 2-[(3-bromo-4-methylphenyl)methyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800284-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[(3-bromo-4-methylphenyl)methyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-bromo-4-methylbenzyl alcohol with bis(pinacolato)diboron in the presence of a base such as potassium carbonate and a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boron-containing compound and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research for the synthesis of complex organic molecules. Its applications include:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boron-containing compound transfers its organic group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.

Comparison with Similar Compounds

Structural Analogs with Halogen and Alkyl Substitutions

(a) 2-(5-Chloro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Chloro (-Cl) at position 5, methyl (-CH₃) at position 2.

- Synthesis : Flash column chromatography yielded 26% as a colorless oil.

- Reactivity : The chloro group is less reactive than bromo in cross-coupling, but the methyl group enhances solubility.

(b) 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Bromo (-Br) at position 3.

- Properties : Colorless to light yellow liquid; molecular formula C₁₃H₁₇BBrO₂.

- Applications : Intermediate in aryl-aryl bond formation.

Methoxy-Substituted Analogs

(a) 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Methoxy (-OCH₃) at position 4.

- Synthesis : 83% yield via UiO-Co-catalyzed borylation of 4-methoxytoluene.

- NMR Data : Distinct ¹H/¹³C signals for methoxy (δ ~3.8 ppm) and aromatic protons.

(b) 2-(4-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Methoxy (-OCH₃) at position 4.

- Applications : Used in COF synthesis due to electron-donating effects.

Comparison : Methoxy groups enhance electron density, reducing electrophilicity compared to bromo analogs. This limits utility in electron-deficient systems but improves stability.

Polyhalogenated and Mixed-Substituent Analogs

(a) 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Two chloro (-Cl) and two methoxy (-OCH₃) groups.

- Synthesis : 92% yield via NCS chlorination of a dimethoxy precursor.

- Applications : Key intermediate in indazole-based anticancer agents.

(b) 2-(3-Chloro-4-methoxy-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Chloro (-Cl), methoxy (-OCH₃), and trifluoromethyl (-CF₃).

- Properties : Predicted boiling point 363°C; density 1.24 g/cm³.

Comparison : The trifluoromethyl group in increases lipophilicity and metabolic stability, contrasting with the target compound’s bromo-methyl balance.

Heteroaromatic and Bulky Substituents

(a) 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Anthracene moiety.

- Applications : Used in OLEDs due to extended conjugation.

(b) 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane ()

- Substituents : Mesityl group (2,4,6-trimethylphenyl).

- Reactivity : High steric hindrance slows hydrolysis but limits coupling efficiency.

Comparison : The target compound’s benzyl group offers intermediate steric bulk compared to mesityl or anthryl analogs, balancing reactivity and stability.

Biological Activity

The compound 2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 355.03 g/mol. Its structure includes a brominated aromatic ring and a dioxaborolane moiety, which may contribute to its biological properties.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on boron-containing compounds have shown their ability to inhibit tumor growth by interfering with cellular signaling pathways.

Table 1: Summary of Anticancer Activities

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A9 | 0.93 | PD-1/PD-L1 inhibition |

| A3 | 18.4 | Apoptosis induction |

| A4 | 21.9 | Cell cycle arrest |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies suggest that it may possess broad-spectrum antibacterial properties against Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

A study involving the testing of various derivatives of boron compounds demonstrated that certain modifications could enhance antimicrobial efficacy. The results indicated that compounds with specific substituents on the aromatic ring exhibited higher activity against Staphylococcus aureus and Escherichia coli.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The dioxaborolane moiety can form reversible covalent bonds with enzymes involved in metabolic pathways.

- Modulation of Immune Response : Similar compounds have been shown to modulate immune responses by inhibiting PD-1/PD-L1 interactions, thereby enhancing T-cell activation.

Safety and Toxicity

Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are needed to evaluate its safety profile in vivo. Non-specific toxicity assays using Jurkat T cells demonstrated lower cytotoxicity compared to other tested compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Bromo-4-methylbenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves Miyaura borylation or Suzuki-Miyaura coupling . For Miyaura borylation, optimize using Pd(dppf)Cl₂ (2 mol%) with bis(pinacolato)diboron (1.2 equiv) in THF at 80°C under inert gas. Monitor reaction progress via TLC (Rf = 0.5 in hexane/EtOAc 4:1). Post-reaction, purify via flash chromatography (silica gel, gradient elution). Yield improvements (>80%) are achieved by controlling moisture levels and using anhydrous solvents .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- 11B NMR : Confirms boronate formation (δ ~30–35 ppm).

- 1H/13C NMR : Assign methyl groups (δ 1.0–1.3 ppm for dioxaborolane CH3) and aryl protons (δ 7.2–7.5 ppm for bromo-methylbenzyl).

- IR : B-O stretches at 1350–1250 cm⁻¹.

- HRMS : Verify molecular ion ([M+H]+ expected m/z = 353.1).

- HPLC : Assess purity (>95%) using a C18 column (MeCN/H2O 70:30) .

Q. What are the key stability considerations for handling and storing this boronate ester under laboratory conditions?

- Methodological Answer : Store at –20°C under argon in amber vials to prevent hydrolysis. Avoid exposure to protic solvents (e.g., water, alcohols) and strong acids/bases. Monitor degradation via 11B NMR: hydrolysis produces boronic acid (δ ~10 ppm). For long-term stability, add stabilizers like BHT (0.01% w/v) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to model transition states in Suzuki couplings. Solvent effects (e.g., THF) are simulated via PCM. Molecular docking predicts binding affinity to Pd catalysts (e.g., Pd(PPh3)4). Compare HOMO/LUMO energies with aryl halides to assess oxidative addition feasibility. Validate predictions with kinetic experiments (e.g., variable-temperature NMR) .

Q. What strategies resolve contradictions between theoretical predictions and experimental outcomes in reaction kinetics?

- Methodological Answer :

- Perform Hammett studies to correlate substituent effects with reaction rates.

- Use kinetic isotopic labeling (e.g., deuterated substrates) to identify rate-determining steps.

- Conduct in situ NMR to detect intermediates (e.g., Pd-aryl complexes).

- Adjust computational models to include solvent coordination (e.g., THF-Pd interactions) and catalyst decomposition pathways .

Q. How does the bromine substituent influence the compound’s behavior in nucleophilic aromatic substitution vs. transition-metal catalysis?

- Methodological Answer :

- SNAr Reactivity : Bromine acts as a leaving group under basic conditions (e.g., K2CO3/DMF), but electron-donating methyl groups reduce electrophilicity.

- Cross-Coupling : Bromine undergoes oxidative addition with Pd(0). Use Xantphos as a ligand to suppress β-hydride elimination. Compare reactivity with non-brominated analogues via competition experiments .

Q. What experimental designs evaluate the compound’s potential as a protease inhibitor in biochemical assays?

- Methodological Answer :

- Enzymatic Assays : Use trypsin or chymotrypsin with fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC). Measure IC50 via dose-response curves (0.1–100 μM).

- SAR Studies : Synthesize derivatives with varied benzyl substituents (e.g., Cl, OMe) to optimize binding.

- Molecular Dynamics : Simulate interactions with protease active sites (e.g., MMP-9) to guide structural modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.